Flutriafol

Description

Structure

3D Structure

Properties

IUPAC Name |

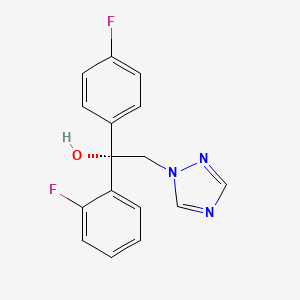

1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUCHKBSVLQQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040727 | |

| Record name | Flutriafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76674-21-0 | |

| Record name | Flutriafol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76674-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutriafol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076674210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutriafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(2-fluorophenyl)-α-(4-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-2,4'-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTRIAFOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83P8CT2Z3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flutriafol's Mechanism of Action: A Technical Guide to Its Impact on Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutriafol, a potent triazole fungicide, serves as a critical agent in the management of a broad spectrum of fungal diseases in agriculture. Its efficacy is rooted in a highly specific mechanism of action that targets the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This technical guide provides an in-depth exploration of the molecular interactions and downstream cellular consequences of this compound's activity. It details the core mechanism of sterol 14α-demethylase (CYP51) inhibition, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the relevant biological and experimental pathways.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound is a systemic fungicide that is absorbed by plants and translocated within their tissues, offering both preventative and curative properties against fungal pathogens.[1][2] Its primary mode of action is the disruption of ergosterol biosynthesis, a vital process for maintaining the integrity and functionality of fungal cell membranes.[3][4]

Ergosterol is the predominant sterol in fungi, analogous to cholesterol in mammalian cells, and is crucial for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[5][6] this compound belongs to the demethylation inhibitor (DMI) class of fungicides and specifically targets the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[7][8] This enzyme is essential for the conversion of lanosterol to ergosterol.[9]

By binding to the heme iron atom in the active site of CYP51, this compound competitively inhibits the enzyme, preventing the 14α-demethylation of lanosterol.[9] This inhibition leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic 14α-methylated sterol precursors. The resulting dysfunctional cell membrane exhibits altered permeability and fluidity, leading to the disruption of cellular processes and ultimately, the inhibition of fungal growth and proliferation.[1]

Quantitative Efficacy Data

The efficacy of this compound against various fungal pathogens can be quantified by determining its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of the fungicide required to inhibit fungal growth or a specific enzymatic activity by 50%.

Below is a summary of reported EC50 values for this compound against several species of the fungal genus Fusarium, a common plant pathogen.

| Fungal Species | Isolate | EC50 (mg l-1) |

| Fusarium graminearum | FA10 | 3.89 |

| Fusarium graminearum | F27 | 4.37 |

| Fusarium graminearum | FA11 | 8.51 |

| Fusarium graminearum | F54A | 5.13 |

| Fusarium graminearum | FA6 | 3.63 |

| Fusarium graminearum | F16 | 4.17 |

| Fusarium avenaceum | FC6 | 5.00 |

| Fusarium avenaceum | FJAB | 7.08 |

| Fusarium avenaceum | F85A | 7.08 |

| Fusarium verticillioides | F44B | >10 |

| Fusarium verticillioides | FA5 | >10 |

| Fusarium verticillioides | F4III | >10 |

| Fusarium verticillioides | F29B | >10 |

| Fusarium verticillioides | F32 | >10 |

| Fusarium verticillioides | F35 | >10 |

| Fusarium verticillioides | FC7 | >10 |

Note: Data extracted from a study by Ivić et al. The symbol ">" indicates that the EC50 value was higher than the maximum concentration tested.

Key Experimental Protocols

Sterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the in vitro inhibition of fungal CYP51 by this compound. This method utilizes a fluorogenic substrate that becomes fluorescent upon metabolism by CYP51.

Materials:

-

Recombinant fungal CYP51 enzyme

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Fluorogenic CYP51 substrate (e.g., BOMCC - 7-benzyloxy-4-trifluoromethylcoumarin)

-

This compound stock solution (in DMSO)

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplates (black, flat-bottomed)

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP51 enzyme.

-

Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a control group with DMSO only.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-20 minutes) to allow for the interaction between this compound and the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (BOMCC) to all wells.

-

Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction for each this compound concentration.

-

Plot the reaction rate as a function of the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in enzyme activity, from the dose-response curve.

Ergosterol Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of ergosterol from fungal mycelium to assess the impact of this compound treatment.

Materials:

-

Fungal mycelium (treated with this compound and untreated control)

-

Alcoholic potassium hydroxide solution (e.g., 10% KOH in methanol)

-

Organic solvent for extraction (e.g., n-hexane or chloroform-methanol mixture)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., methanol or acetonitrile:methanol mixture)

-

Ergosterol standard solution

-

Glass vials and centrifuge tubes

-

Water bath or heating block

-

Centrifuge

-

Rotary evaporator or nitrogen stream for solvent evaporation

Procedure:

-

Saponification:

-

Harvest and lyophilize the fungal mycelium.

-

Weigh a known amount of the dried mycelium into a glass tube.

-

Add the alcoholic potassium hydroxide solution to the mycelium.

-

Incubate the mixture in a water bath at an elevated temperature (e.g., 80-85°C) for a set period (e.g., 1-2 hours) to hydrolyze the steryl esters.

-

-

Extraction:

-

After cooling, add water and the organic extraction solvent to the mixture.

-

Vortex vigorously to ensure thorough mixing.

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

Carefully transfer the organic layer (containing the ergosterol) to a clean vial.

-

Repeat the extraction process on the remaining aqueous layer to maximize the yield.

-

Combine the organic extracts.

-

-

Sample Preparation for HPLC:

-

Evaporate the organic solvent to dryness using a rotary evaporator or a stream of nitrogen.

-

Re-dissolve the dried extract in a known volume of the HPLC mobile phase.

-

Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

-

HPLC Analysis:

-

Inject a known volume of the filtered sample into the HPLC system.

-

Separate the components using a C18 column and an isocratic mobile phase.

-

Detect ergosterol using a UV detector at its maximum absorbance wavelength (typically around 282 nm).

-

Identify the ergosterol peak by comparing its retention time with that of the ergosterol standard.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the ergosterol standard.

-

Quantify the amount of ergosterol in the sample by comparing its peak area to the calibration curve.

-

Express the ergosterol content as a concentration per unit of dry weight of the fungal mycelium.

-

Visualizations

Signaling and Metabolic Pathways

References

- 1. Making pretty diagrams with GraphViz [steveliles.github.io]

- 2. graphviz.org [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]

- 5. lornajane.net [lornajane.net]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. bioivt.com [bioivt.com]

- 8. cypex.co.uk [cypex.co.uk]

- 9. sketchviz.com [sketchviz.com]

In-Depth Technical Guide to Flutriafol: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutriafol, a broad-spectrum systemic fungicide of the triazole class, plays a significant role in modern agriculture. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological interactions. It delves into its mechanism of action as a potent inhibitor of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. The guide further explores the metabolic fate of this compound in various biological systems, including plants, animals, and soil, detailing the formation of key metabolites. Experimental protocols for its synthesis and analysis are outlined, and a summary of its toxicological profile is presented. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering in-depth information and data presented in a clear and accessible format, including structured tables and visual diagrams of key pathways.

Chemical Structure and Identity

This compound, with the IUPAC name (±)-1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, is a chiral molecule existing as a racemic mixture of (R)- and (S)-enantiomers.[1] Its chemical formula is C₁₆H₁₃F₂N₃O, and it has a molecular weight of 301.29 g/mol .[2]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | (±)-1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol |

| CAS Number | 76674-21-0[2] |

| Chemical Formula | C₁₆H₁₃F₂N₃O[2] |

| Molecular Weight | 301.29 g/mol [2] |

| Synonyms | PP 450, Impact, R 152450 |

Physicochemical Properties

This compound is a white crystalline solid with low volatility.[3] It exhibits moderate solubility in water and is soluble in various organic solvents. A detailed summary of its physicochemical properties is provided in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 130 °C | [1][4][5][6][7] |

| Boiling Point | 506.5 °C (predicted) | [1][4][5][7] |

| Vapor Pressure | 4 x 10⁻⁷ Pa to 7.1 x 10⁻⁹ Pa at 20 °C | [1][4][5][7][8] |

| Water Solubility | 95 - 130 mg/L at 20 °C (pH 7) | [1][6][7] |

| Solubility in Organic Solvents (at 20°C) | Acetone: 190 g/LDichloromethane: 150 g/LMethanol: 69 g/LXylene: 12 g/LHexane: 0.30 g/L | [1][3][6] |

| pKa | 2.3 | [1][3] |

| Octanol-Water Partition Coefficient (log P) | 2.3 | [1][2][3][4] |

Fungicidal Mechanism of Action

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4][8] As a demethylation inhibitor (DMI), it specifically targets and inhibits the enzyme sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[3][5]

This inhibition blocks the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell.[9][10] The altered sterol composition disrupts the structure and function of the cell membrane, impairing its integrity and fluidity, which ultimately leads to the cessation of fungal growth and cell death.[4][6][8][11] this compound exhibits systemic properties, meaning it can be absorbed by the plant and translocated through the xylem to protect new growth.[1][6][8]

Metabolic Pathways

This compound undergoes metabolic transformation in plants, animals, and the soil environment. The primary metabolic pathways involve hydroxylation, conjugation, and cleavage of the triazole moiety.

Metabolism in Animals

In animal systems, such as rats and livestock, this compound is extensively metabolized and excreted. The major metabolic reactions include the hydroxylation of the fluorophenyl rings. Key metabolites identified in rats include 4-hydroxythis compound, 4-hydroxy-5-methoxythis compound, and a dihydrodiol derivative of this compound.[8] These metabolites are often conjugated with glucuronic acid before excretion in urine and feces.[8] Studies in lactating cows and laying hens have shown similar metabolic profiles, with the additional identification of free 1,2,4-triazole.[8]

References

- 1. Stereoselective degradation of this compound and tebuconazole in grape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the Metabolism and Dissipation Kinetics of this compound in Vegetables under Laboratory and Greenhouse Scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mda.state.mn.us [mda.state.mn.us]

- 6. canada.ca [canada.ca]

- 7. researchgate.net [researchgate.net]

- 8. fao.org [fao.org]

- 9. Effects of this compound Fungicide on the Lipid Accumulation in Human Liver Cells and Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.who.int [apps.who.int]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Flutriafol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutriafol, a broad-spectrum systemic fungicide of the triazole class, has been a cornerstone in crop protection for decades. Its efficacy lies in the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This technical guide provides a comprehensive overview of the core synthesis pathways for this compound and its derivatives. It delves into detailed experimental protocols for key reactions, presents quantitative data in structured tables for comparative analysis, and visualizes the synthetic routes and associated biological pathways using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel antifungal agents and the optimization of existing synthetic methodologies.

Core Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that typically involves the preparation of key intermediates followed by their assembly into the final molecule. The most common strategies revolve around the synthesis of a substituted benzophenone or a related epoxide, which is then coupled with 1,2,4-triazole.

Key Intermediates

The synthesis of this compound hinges on the efficient preparation of two primary building blocks:

-

1,2,4-Triazole: A fundamental heterocyclic component providing the core antifungal activity.

-

Substituted Phenyl Precursors: Typically 2,4'-difluorobenzophenone or its derivatives, which form the backbone of the molecule.

Dominant Synthetic Pathways

Two major pathways are predominantly described in the literature for the synthesis of this compound:

-

The Benzophenone Route: This classic approach involves the Friedel-Crafts acylation of fluorobenzene with o-fluorobenzoyl chloride to produce 2,4'-difluorobenzophenone.[1][2] This intermediate is then converted to an epoxide, which subsequently undergoes a ring-opening reaction with 1,2,4-triazole.

-

The Ylide Reaction Route: An alternative pathway involves the reaction of 2,4'-difluorobenzophenone with a sulfur ylide, such as trimethylsulfoxonium iodide, to form the corresponding epoxide directly.[3] This epoxide is then reacted with 1,2,4-triazole.

A notable one-pot synthesis method has also been patented, which involves the reaction of a halogenated methane with dimethyl sulfoxide, followed by the addition of 2,4'-difluorobenzophenone and finally 1,2,4-triazole.[4]

Visualizing the Core Synthesis

The following diagram illustrates a generalized synthetic pathway for this compound.

Experimental Protocols for this compound Synthesis

This section provides a detailed experimental protocol for a one-pot synthesis of this compound, adapted from the patent literature.[4]

Objective: To synthesize this compound in a one-pot reaction from dimethyl sulfoxide, methyl halide, 2,4'-difluorobenzophenone, and 1,2,4-triazole.

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Methyl chloride

-

Solid sodium hydroxide

-

2,4'-Difluorobenzophenone

-

1,2,4-Triazole

-

Toluene

-

5% Hydrochloric acid solution

-

Water

Procedure:

-

Add 300g of dimethyl sulfoxide to a reaction kettle and control the temperature at 35-40°C.

-

Slowly introduce 55g of methyl chloride over 2-3 hours.

-

Increase the temperature to 30-80°C and maintain for 2-20 hours for the heat preservation reaction.

-

Add 60g of solid sodium hydroxide and 218g of 2,4'-difluorobenzophenone, control the temperature at 0-80°C, and react for 1-25 hours.

-

Add 103.5g of 1,2,4-triazole, control the temperature at 50-200°C, and react for 1-20 hours.

-

After the reaction is complete, cool the reaction kettle to 50-60°C and filter out the solid salt by pressure filtration. Wash the solid salt with 30g of DMSO.

-

Desolventize the filtered reaction solution to recover DMSO for reuse.

-

Add 500g of toluene to the crude product and heat to 80-90°C.

-

Wash the toluene phase with 50g of 5% hydrochloric acid solution and then with 50g of water.

-

Separate the aqueous layer, and crystallize the toluene phase.

-

Centrifugally dry the crystals to obtain this compound.

Expected Yield and Purity: Approximately 169-172g of this compound with a purity of over 98% (Yield: 84.5-86%).[4]

Synthesis of this compound Derivatives

The modification of the this compound structure is a key strategy for developing new fungicides with improved efficacy, broader spectrum of activity, and reduced environmental impact. Research has focused on substitutions on the phenyl rings and the introduction of different heterocyclic moieties.

Synthesis of Phenyl-Substituted Derivatives

A study by a group of researchers detailed the synthesis of six modified this compound derivatives with various substituents on the phenyl rings.[3] The general synthetic route involved a Friedel-Crafts reaction, followed by an oxygen-sulfur-ylide reaction to form an epoxide, and finally a ring-opening addition reaction with 1,2,4-triazole sodium salt.[3]

| Derivative | R1 | R2 | Yield (%) |

| a4 | H | CH3 | 78 |

| b4 | H | Cl | 82 |

| c4 | H | 2,4-diCl | 85 |

| d4 | COOCH3 | CH3 | 75 |

| e4 | COOCH3 | Cl | 80 |

| f4 | COOCH3 | 2,4-diCl | 83 |

Table 1: Yields of synthesized this compound derivatives with phenyl substitutions. Data sourced from ACS Omega.[3]

Experimental Protocol for a Phenyl-Substituted Derivative (Compound a4)

Objective: To synthesize 1-(4-methylphenyl)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol.

Materials:

-

Methyl 4-(4-methylbenzophenone)benzoate (a1)

-

Trimethylsulfoxonium iodide

-

Sodium hydride (NaH)

-

Dimethyl sulfoxide (DMSO)

-

Tetrahydrofuran (THF)

-

1,2,4-Triazole sodium salt

-

Dimethylformamide (DMF)

Procedure:

-

Synthesis of Epoxide (a2): Under an ice-water bath and nitrogen protection, add 22g of trimethylsulfoxonium iodide and 4g of NaH to a 250 mL three-necked flask. Slowly add an appropriate amount of DMSO until no more bubbles are produced. Dissolve 15g of methyl 4-(4-methylbenzophenone)benzoate (a1) in THF and add it dropwise to the flask. Remove the nitrogen protection and sonicate for 3 minutes. After the reaction is complete, pour the mixture into ice water, extract with dichloromethane, wash with saturated brine, dry with anhydrous sodium sulfate, and evaporate the solvent to obtain the crude epoxide (a2).[3]

-

Synthesis of Final Product (a4): Dissolve the crude epoxide (a2) and 1,2,4-triazole sodium salt in DMF. Heat the mixture and monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain compound a4.[3]

Biological Signaling Pathways

The primary mechanism of action for this compound and other triazole fungicides is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol in fungi.[5] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane instability and ultimately cell death.

Recent studies suggest that triazoles may have a secondary mechanism of action. It is proposed that the accumulation of sterol intermediates, caused by the inhibition of 14α-demethylase, leads to a negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the ergosterol biosynthesis pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound and its derivatives, supported by experimental protocols and quantitative data. The established synthetic routes, primarily the benzophenone and ylide pathways, offer robust methods for the production of this important fungicide. The exploration of derivative synthesis highlights the ongoing efforts to enhance the antifungal properties and address potential resistance. Furthermore, a deeper understanding of the biological signaling pathways, including both the primary inhibition of ergosterol biosynthesis and potential secondary mechanisms, is crucial for the rational design of next-generation antifungal agents. The information presented herein serves as a foundational resource for researchers dedicated to advancing the field of fungicide development.

References

- 1. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isres.org [isres.org]

- 3. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]

Flutriafol's In-Depth Mechanism as a Sterol Demethylation Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutriafol is a broad-spectrum, systemic triazole fungicide widely utilized in agriculture for the management of a variety of fungal diseases. Its efficacy stems from its specific mode of action as a sterol demethylation inhibitor (DMI). This technical guide provides a detailed examination of the biochemical mechanisms underlying this compound's fungicidal activity. It covers the targeted enzymatic pathway, the consequences of inhibition, and the methodologies used to quantify its effects. This document is intended to serve as a comprehensive resource for professionals engaged in fungicide research and development.

Introduction to this compound

This compound belongs to the FRAC (Fungicide Resistance Action Committee) Group 3 of fungicides.[1] These are characterized by their ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. As a systemic fungicide, this compound is absorbed by the plant and translocated through its vascular system, providing both curative and preventative protection against fungal pathogens.[2][3] Its primary target is the enzyme sterol 14α-demethylase, a key player in the ergosterol biosynthesis pathway.[1][3]

The Core Mechanism: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of this compound is intrinsically linked to the disruption of ergosterol production in fungi. Ergosterol serves a function in fungal cells analogous to that of cholesterol in mammalian cells, being essential for the fluidity, integrity, and proper function of the cell membrane.[4][5]

The Ergosterol Biosynthesis Pathway

Ergosterol is synthesized through a complex, multi-step pathway starting from acetyl-CoA. A crucial step in this pathway is the C14-demethylation of lanosterol or eburicol, which is catalyzed by the cytochrome P450 enzyme, sterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[5][6] This demethylation is a vital conversion step leading to the formation of functional sterols.

This compound's Point of Intervention

This compound acts as a potent and specific inhibitor of the sterol 14α-demethylase (CYP51) enzyme.[1][3][7] The nitrogen atom in the triazole ring of the this compound molecule binds to the heme iron prosthetic group in the active site of the cytochrome P450 enzyme, preventing it from catalyzing the demethylation of its sterol substrates.[4][8]

This inhibition has two major consequences:

-

Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the amount of ergosterol available for incorporation into the fungal cell membrane.[1][2]

-

Accumulation of Toxic Precursors: The inhibition causes a buildup of aberrant 14α-methylated sterols, such as 24-methylene dihydrolanosterol and obtusifoliol.[1][2][9]

The combination of ergosterol depletion and the accumulation of these toxic, bulky precursors disrupts the packing of phospholipids in the membrane. This alteration increases membrane permeability and fluidity and interferes with the activity of membrane-bound enzymes, ultimately leading to the cessation of fungal growth and cell death.[4][10]

Data Presentation: Quantifying the Impact of this compound

The efficacy of this compound can be quantitatively assessed by determining its effective concentration to inhibit fungal growth by 50% (EC50) and by measuring the changes in sterol composition post-treatment.

Table 1: In Vitro Efficacy (EC50) of this compound Against Various Fungal Pathogens

| Fungal Pathogen | Common Disease | Mean EC50 (µg/mL) | Reference |

| Exserohilum turcicum | Northern Corn Leaf Blight | 2.19 - 3.26 | [3][4] |

| Colletotrichum truncatum | Anthracnose | 229.55 | [11] |

| Leptosphaeria maculans | Blackleg of Canola | Qualitatively Sensitive | [12] |

| Cercospora beticola | Cercospora Leaf Spot | Qualitatively Sensitive | [9] |

Note: EC50 values can vary based on the specific isolate, experimental conditions, and calculation model used.

Table 2: Representative Changes in Fungal Sterol Composition After this compound Treatment

| Sterol Component | Function/Type | Change After this compound Treatment | Rationale | Reference |

| Ergosterol | Final product, essential for membrane function | Significant Decrease | Biosynthesis pathway is blocked downstream of C14-demethylation. | [1][2] |

| 24-methylene dihydrolanosterol | 14α-methylated precursor | Significant Accumulation | Substrate of the inhibited CYP51 enzyme, cannot be processed. | [1][2] |

| Obtusifoliol | 14α-methylated precursor | Significant Accumulation | Another substrate/intermediate that accumulates due to the enzymatic block. | [1][9] |

| Lanosterol | Early sterol precursor | Accumulation | Precursor to the 14α-methylated sterols that build up. | [9] |

Experimental Protocols

The characterization of DMI fungicides like this compound relies on standardized laboratory procedures.

Protocol: Mycelial Growth Inhibition Assay for EC50 Determination

This method assesses the concentration of a fungicide required to inhibit fungal growth.

-

Media Preparation: Prepare a suitable culture medium (e.g., Potato Dextrose Agar, PDA) and autoclave. Cool to approximately 50-55°C.

-

Fungicide Stock Solution: Dissolve technical-grade this compound in a small volume of a solvent like acetone or DMSO to create a concentrated stock solution.

-

Amended Media: Add appropriate volumes of the fungicide stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should be prepared containing only the solvent. Pour the amended media into petri dishes.

-

Inoculation: From an actively growing culture of the target fungus, cut a small mycelial plug (e.g., 5 mm diameter) from the colony edge. Place one plug in the center of each fungicide-amended and control plate.

-

Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 25°C) in the dark for a set period, until the control colony has reached a substantial diameter (e.g., 7-14 days).

-

Data Collection: Measure the diameter of the fungal colony on each plate.

-

Calculation: Calculate the percentage of growth inhibition for each concentration relative to the control. Use statistical software to perform a regression analysis (e.g., log-logistic model) to determine the EC50 value.[10][13]

Protocol: Fungal Sterol Analysis by GC-MS

This protocol allows for the identification and quantification of sterols, revealing the impact of the fungicide on the biosynthesis pathway.

-

Culture and Treatment: Grow the fungus in liquid culture to generate sufficient mycelial biomass. Treat the culture with a sub-lethal concentration of this compound (e.g., near the EC50 value) to inhibit the pathway without immediately killing the cells. Harvest the mycelia by filtration.

-

Saponification: Resuspend the harvested mycelia in an alcoholic potassium hydroxide solution. Heat the mixture (e.g., at 80°C for 1-2 hours) to hydrolyze lipids and release the non-saponifiable sterols.

-

Extraction: After cooling, extract the sterols from the aqueous phase using an organic solvent like n-hexane or cyclohexane. Repeat the extraction multiple times to ensure complete recovery.

-

Derivatization (Optional but Recommended): Evaporate the pooled organic solvent to dryness under a stream of nitrogen. To improve volatility and thermal stability for GC analysis, derivatize the sterols by adding a silylating agent (e.g., BSTFA with TMCS). Heat to ensure the reaction is complete.

-

GC-MS Analysis: Inject the derivatized sterol extract into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the different sterol compounds based on their boiling points and interaction with the column. The MS fragments the eluted compounds and detects the fragments, allowing for identification based on their mass spectra and retention times by comparing them to known standards and library data.

-

Quantification: Quantify the abundance of ergosterol and precursor sterols by integrating the peak areas from the chromatogram.

Mechanisms of Resistance

Resistance to DMI fungicides like this compound is a growing concern. The primary mechanisms involve modifications to the target enzyme or its expression:[14]

-

Target Site Modification: Point mutations in the CYP51 gene can alter the amino acid sequence of the 14α-demethylase enzyme, reducing its binding affinity for this compound.

-

Overexpression of the Target Gene: Insertions or modifications in the promoter region of the CYP51 gene can lead to its overexpression.[12] This results in higher cellular concentrations of the target enzyme, requiring a greater dose of the fungicide to achieve an inhibitory effect.

-

Increased Efflux: Upregulation of membrane transporters (e.g., ABC transporters) can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[14]

Conclusion

This compound's mode of action as a sterol demethylation inhibitor is a well-defined and potent mechanism for controlling a wide range of phytopathogenic fungi. By specifically targeting the CYP51 enzyme, it triggers a cascade of events—ergosterol depletion and toxic sterol accumulation—that fatally compromises fungal cell membrane integrity. A thorough understanding of this mechanism, supported by quantitative efficacy and biochemical analysis, is crucial for its effective deployment in agriculture and for the development of novel antifungal agents that can overcome emerging resistance challenges.

References

- 1. Sterol composition of mycelia of the plant pathogenic ascomycete Leptosphaeria maculans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. researchgate.net [researchgate.net]

- 6. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound Fungicide on the Lipid Accumulation in Human Liver Cells and Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ucanr.edu [ucanr.edu]

- 9. researchgate.net [researchgate.net]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Transcriptome Analysis Reveals Potential Regulators of DMI Fungicide Resistance in the Citrus Postharvest Pathogen Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Flutriafol in Laboratory Animals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flutriafol, a broad-spectrum triazole fungicide, is widely used in agriculture to control fungal diseases in a variety of crops. Its mechanism of action in fungi involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound as observed in laboratory animal studies. The primary target organ for this compound toxicity across multiple species is the liver.[3] This document summarizes key findings from acute, subchronic, and chronic toxicity studies, as well as assessments of carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. All quantitative data are presented in structured tables for ease of reference, and detailed experimental protocols for pivotal studies are provided. Furthermore, this guide includes visualizations of proposed toxicological pathways to aid in the understanding of this compound's mode of action in mammals.

Acute Toxicity

This compound exhibits varying degrees of acute toxicity depending on the route of administration and the animal species. Oral toxicity is categorized as high in mice and low in rats.[3] Dermal and inhalation toxicity are generally low.[4] this compound is not a skin irritant and is minimally irritating to the eyes.[3] It is not considered a skin sensitizer in guinea pigs.[3]

Table 1: Acute Toxicity of this compound

| Study Type | Species | Route | Endpoint | Value (mg/kg bw or mg/L) | Toxicity Category | Reference(s) |

| Oral | Rat (M) | Oral | LD50 | 1140 | III | [3] |

| Oral | Rat (F) | Oral | LD50 | 1480 | III | [3] |

| Oral | Mouse (M) | Oral | LD50 | 365 | II | [3] |

| Oral | Mouse (F) | Oral | LD50 | 179 | II | [3] |

| Dermal | Rat | Dermal | LD50 | >2000 | III | [3] |

| Dermal | Rabbit | Dermal | LD50 | >2000 | [1] | |

| Inhalation | Rat | Inhalation | LC50 (4-hr) | >5.2 | IV | [1][3] |

| Eye Irritation | Rabbit | Ocular | - | Minimally Irritating | III | [1][3] |

| Dermal Irritation | Rabbit | Dermal | - | Not an Irritant | IV | [1][3] |

| Dermal Sensitization | Guinea Pig | Dermal | - | Not a Sensitizer | - | [3] |

Experimental Protocols:

-

Acute Oral Toxicity (Rat): The study was conducted on Wistar-derived albino rats. This compound (purity >98%) suspended in polyethylene glycol 600 was administered by gavage at a single dose. Animals were observed for 7 days post-administration.[1]

-

Dermal Sensitization (Guinea Pig - Buehler Method): The potential for this compound to induce delayed contact hypersensitivity was assessed in guinea pigs using the Buehler method.[3]

Subchronic and Chronic Toxicity

Repeated-dose studies in rats, mice, and dogs have consistently identified the liver as the primary target organ of this compound toxicity.[3] Observed effects include increased liver weight, hepatocellular hypertrophy, fatty changes, and alterations in clinical chemistry parameters.[1][3]

Table 2: Subchronic and Chronic Toxicity of this compound

| Study Type | Species | Duration | NOAEL | LOAEL | Key Findings at LOAEL | Reference(s) |

| Oral Toxicity | Rat | 28-Day | 80 mg/kg/day | 200 mg/kg/day | Liver toxicity (increased weight, hypertrophy, fatty change) | [3] |

| Oral Toxicity | Rat | 90-Day | 14 mg/kg/day (M), 22 mg/kg/day (F) | 158 mg/kg/day (M), 145 mg/kg/day (F) | Liver toxicity | [3] |

| Oral Toxicity | Dog | 1-Year | 5 mg/kg/day | 20 mg/kg/day | Liver effects, adrenal cortical vacuolization, hemosiderin pigmentation in liver and spleen, mild anemia | [3] |

| Chronic Toxicity/ Carcinogenicity | Rat | 2-Year | 1.0 mg/kg bw/day | 10 mg/kg bw/day | Increased fatty change and weight of the liver in males | [1] |

| Carcinogenicity | Mouse | 2-Year | 1.2 mg/kg bw/day | 6 mg/kg bw/day | Centrilobular fatty changes in the liver | [1] |

Experimental Protocols:

-

90-Day Oral Toxicity Study (Rat): Groups of rats were administered this compound in their diet for 90 days. Endpoints evaluated included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.[3]

-

1-Year Oral Toxicity Study (Dog): Beagle dogs were administered this compound daily in gelatin capsules for one year. The study included evaluations of clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and gross and microscopic pathology.[3][5]

-

2-Year Chronic Toxicity/Carcinogenicity Study (Rat): Wistar rats were administered this compound in the diet for two years. The study design included interim sacrifices and a comprehensive evaluation of both non-neoplastic and neoplastic endpoints.[1]

Carcinogenicity and Genotoxicity

This compound is classified as "Not likely to be Carcinogenic to Humans" based on carcinogenicity studies in rats and mice.[3] While some liver tumors were observed at high doses, their incidence was within historical control ranges.[1] this compound has been tested in a comprehensive battery of in vitro and in vivo genotoxicity assays and is considered unlikely to be genotoxic.[1]

Table 3: Genotoxicity of this compound

| Assay Type | Test System | Result | Reference(s) |

| Reverse Mutation Assay | S. typhimurium | Negative | [1] |

| In Vitro Gene Mutation | Mouse Lymphoma L5178Y cells | Equivocal | [1] |

| In Vitro Chromosomal Aberration | Human Lymphocytes | Negative | [1] |

| In Vivo Cytogenetics | Rat Bone Marrow | Negative | [1] |

Reproductive and Developmental Toxicity

This compound has shown evidence of developmental toxicity in rats and rabbits, including delayed ossification, skeletal malformations, and embryo-fetal lethality, particularly at doses that also caused maternal toxicity.[6] In a two-generation reproduction study in rats, effects on offspring, such as decreased litter size and increased pup mortality, were observed at doses that also produced systemic toxicity in the parental animals.[6]

Table 4: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | NOAEL (Developmental) | NOAEL (Maternal) | Key Developmental Effects at LOAEL | Reference(s) |

| Developmental Toxicity | Rat | 10 mg/kg/day | - | Delayed ossification or non-ossification of the skeleton | [6][7] |

| Developmental Toxicity | Rabbit | 7.5 mg/kg/day | 7.5 mg/kg/day | Decreased number of live fetuses, complete litter resorptions, increased post-implantation loss | [7][8] |

| Two-Generation Reproduction | Rat | 16 mg/kg bw/day (offspring) | 3.5 mg/kg bw/day (parental) | Decreased litter size, increased pup mortality, liver toxicity | [1] |

Experimental Protocols:

-

Developmental Toxicity Study (Rabbit): Pregnant rabbits were administered this compound by gavage during the period of organogenesis. Dams were observed for clinical signs of toxicity, and fetuses were examined for external, visceral, and skeletal abnormalities.[8]

-

Two-Generation Reproduction Study (Rat): this compound was administered to male and female rats in the diet for two generations. The study evaluated reproductive performance, including fertility and gestation, as well as the viability, growth, and development of the offspring.[1]

Neurotoxicity

There is no indication that this compound is a primary neurotoxicant.[6] Signs of neurotoxicity observed in acute and subchronic studies were generally seen only at the highest doses tested and were often associated with moribund animals.[6] However, some studies have investigated specific neurochemical effects.

Experimental Workflow for Investigating this compound-Induced Dopamine Release

Caption: Experimental workflow for in vivo microdialysis to measure dopamine release in the rat striatum following this compound administration.

Signaling Pathway of this compound-Induced Dopamine Release

Intrastriatal administration of this compound in rats has been shown to increase dopamine release.[9] This effect appears to be, at least in part, mediated by the overstimulation of NMDA receptors, leading to nitric oxide (NO) production.[10] The release is dependent on vesicular transport, as well as calcium and sodium channels.[9]

Caption: Proposed signaling pathway for this compound-induced dopamine release in the rat striatum.

Hepatotoxicity: Lipid Accumulation and Oxidative Stress

The liver is a primary target of this compound toxicity. Studies in human liver cells (HepG2) and rats have shown that this compound can induce lipid accumulation (steatosis).[11][12] This is associated with the induction of cytochrome P450 enzymes, generation of reactive oxygen species (ROS), and activation of the Nrf2-mediated antioxidant response.[11][13] At higher concentrations, apoptosis is induced.[11]

Signaling Pathway of this compound-Induced Hepatotoxicity

References

- 1. apps.who.int [apps.who.int]

- 2. This compound (Ref: PP 450) [sitem.herts.ac.uk]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. canada.ca [canada.ca]

- 5. fda.gov [fda.gov]

- 6. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 7. pestgenie.com.au [pestgenie.com.au]

- 8. Federal Register :: Request Access [unblock.federalregister.gov]

- 9. Evaluation of the effects and mechanisms of action of this compound, a triazole fungicide, on striatal dopamine release by using in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of ionotropic glutamatergic receptors and nitric oxide in the effects of this compound, a triazole fungicide, on the in vivo striatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effects of this compound Fungicide on the Lipid Accumulation in Human Liver Cells and Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Acute and Chronic Toxicity of Flutriafol

For Researchers, Scientists, and Drug Development Professionals

Flutriafol, a broad-spectrum systemic fungicide, is widely utilized in agriculture to control a variety of fungal diseases in crops. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2][3] This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound, presenting key data from toxicological studies, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Acute Toxicity Profile

This compound exhibits moderate to low acute toxicity depending on the route of administration and the animal species. Oral toxicity is generally higher in mice, rabbits, and guinea pigs compared to rats.[2] Dermal and inhalation toxicity are low.[2][4][5] this compound is not a skin irritant or sensitizer but can cause mild, reversible eye irritation.[2]

Quantitative Data for Acute Toxicity

| Species | Route of Exposure | Parameter | Value (mg/kg bw) | Toxicity Category | Reference |

| Rat | Oral | LD50 | 1140 - 1480 | Moderate | [1][2] |

| Mouse | Oral | LD50 | 179 - 400 | High | [1][2] |

| Rabbit | Oral | LD50 | 179 - 400 | High | [1] |

| Guinea-pig | Oral | LD50 | 179 - 400 | High | [1] |

| Rabbit | Dermal | LD50 | >2000 | Low | [2] |

| Rat | Inhalation (4h) | LC50 | >5.2 mg/L | Low | [2] |

Experimental Protocols for Acute Toxicity Studies

Acute Oral Toxicity (LD50):

-

Test Species: Wistar-derived albino rats.[1]

-

Administration: A single dose of this compound, suspended in a vehicle like polyethylene glycol 600 (PEG600), is administered by gavage.[1]

-

Dose Levels: A range of doses is used to determine the dose that is lethal to 50% of the test animals.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of up to 14 days.

-

Endpoints: The primary endpoint is the calculation of the LD50 value. Necropsies are performed on all animals to identify any gross pathological changes.

Acute Dermal and Inhalation Toxicity:

Similar protocols are followed for dermal (application to the skin) and inhalation (exposure to an aerosolized form) studies, with the route of administration being the key difference. For dermal studies, the substance is applied to a shaved area of the skin and covered with a dressing.[5] In inhalation studies, animals are placed in exposure chambers.

Chronic Toxicity Profile

Long-term exposure to this compound has been studied in several animal species. The primary target organ identified in short-term, subchronic, and chronic toxicity studies in rats, mice, and dogs is the liver.[4][5][6] Effects on the liver include increased weight, fatty changes, and alterations in clinical chemistry parameters.[2][7] There is no evidence of carcinogenicity in mice or rats.[1][2][5][6]

Quantitative Data for Chronic Toxicity

| Species | Study Duration | Effect | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Reference |

| Rat | 2-year | Increased fatty change and liver weight (males) | 1.0 | 10 | [2] |

| Mouse | 2-year | Centrilobular fatty changes in the liver | 1.2 | 6 | [2] |

| Dog | Chronic | Adverse liver findings, anemia (males), decreased body-weight gains (females) | - | 20 | [8] |

| Rat | Two-generation reproduction | Reproductive toxicity | 14 | - | [1] |

| Rat | Developmental | Developmental toxicity (delayed ossification) | 10 | 50 | [5] |

| Rabbit | Developmental | Developmental toxicity (decreased live fetuses, litter resorptions) | 7.5 | 15 | [5][6][8] |

NOAEL: No-Observed-Adverse-Effect-Level LOAEL: Lowest-Observed-Adverse-Effect-Level

Experimental Protocols for Chronic Toxicity Studies

Chronic Toxicity/Carcinogenicity Study:

-

Administration: this compound is administered in the diet for a period of 18-24 months.

-

Dose Levels: Multiple dose groups are used, including a control group, a low-dose, a mid-dose, and a high-dose group.

-

Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly. Hematology, clinical chemistry, and urinalysis are performed at specified intervals.

-

Endpoints: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examinations are conducted on a comprehensive set of tissues from all animals. The incidence and severity of non-neoplastic and neoplastic lesions are evaluated.

Reproductive and Developmental Toxicity Studies:

-

Reproductive Toxicity: A two-generation study in rats is typically conducted, where the F0 generation is exposed to this compound before mating, and exposure continues through the F1 and F2 generations.[1][5] Endpoints include fertility, gestation, litter size, and pup viability and development.

-

Developmental Toxicity: Pregnant animals (rats and rabbits) are exposed to this compound during the period of organogenesis.[5][8] The dams are observed for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Visualizations

Experimental Workflow for a Chronic Toxicity Study

Caption: Generalized workflow for a chronic toxicity study.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

References

- 1. apps.who.int [apps.who.int]

- 2. fao.org [fao.org]

- 3. This compound (Ref: PP 450) [sitem.herts.ac.uk]

- 4. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 7. mdpi.com [mdpi.com]

- 8. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

Understanding the systemic properties of Flutriafol in plants

An In-depth Technical Guide to the Systemic Properties of Flutriafol in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a broad-spectrum systemic fungicide belonging to the triazole class. Its primary mode of action is the inhibition of the C14-demethylase enzyme, which is crucial for ergosterol biosynthesis in fungi. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to the cessation of fungal growth. A key characteristic of this compound is its systemic nature, allowing for rapid absorption and translocation within the plant's vascular system, providing protection to both existing and new growth. This guide provides a comprehensive overview of the systemic properties of this compound, including its uptake, translocation, and metabolism in plants, supported by quantitative data and experimental methodologies.

Uptake and Translocation

This compound can be absorbed by plants through their roots, seeds, and leaves. Following absorption, it is primarily translocated upwards through the xylem, the plant's water-conducting tissue. This acropetal movement ensures that the fungicide reaches the upper parts of the plant, including new leaves and shoots, providing long-lasting protection against fungal pathogens.

While the upward movement in the xylem is the dominant translocation pathway, the extent and rate of this movement can be influenced by factors such as the plant species, age, and environmental conditions. Research has confirmed the presence of this compound in various plant parts, including roots, stalks, and leaves, long after application, demonstrating its systemic nature.

Visualization of this compound Translocation in Plants

The following diagram illustrates the general pathway of this compound uptake and translocation in a plant after soil application.

Caption: General uptake and translocation pathway of this compound in plants.

Metabolism of this compound in Plants

Once inside the plant, this compound undergoes metabolic transformation. The primary metabolic pathways involve oxidation and conjugation. The major metabolites identified in various plant species include triazole alanine (TA), triazole lactic acid (TLA), and triazole acetic acid (TAA). The extent of metabolism and the nature of the metabolites can vary depending on the plant species.

Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic pathway of this compound in plants.

Caption: Proposed metabolic pathway of this compound in plants.

Quantitative Data on this compound Dissipation

The persistence of this compound in plants is a critical factor in its efficacy. The dissipation kinetics are often described by the half-life (t1/2), which is the time required for the concentration of the compound to reduce by half.

Dissipation Kinetics of this compound in Vegetables

A study by López-García et al. (2023) investigated the dissipation of this compound in courgette and tomato under laboratory and greenhouse conditions, respectively.

| Plant | Condition | Application Dose | Initial Concentration (C₀) (µg/kg) | Half-life (t₁/₂) (days) |

| Courgette | Laboratory | Single Dose (SD) | 385.9 | 16.9 |

| Courgette | Laboratory | Double Dose (DD) | 689.1 | 15.2 |

| Tomato | Greenhouse | Recommended Dose | 315.6 | 8.9 |

Dissipation Kinetics of this compound in Wheat and Soil

A study by Yu et al. investigated the dissipation of this compound in wheat and soil under field conditions.

| Matrix | Location | Half-life (t₁/₂) (days) |

| Wheat Plant | Hebei | 4.09 |

| Wheat Plant | Hubei | 1.54 |

| Soil | Hebei | 6.25 |

| Soil | Hubei | 3.16 |

Experimental Protocols

Analysis of this compound and its Metabolites in Vegetables

This protocol is based on the methodology described by López-García et al. (2023).

Objective: To determine the concentration of this compound and its metabolites in vegetable samples.

Instrumentation: Ultra-High-Performance Liquid Chromatography coupled with a Q-Orbitrap Mass Spectrometer (UHPLC-Q-Orbitrap-MS).

Sample Preparation:

-

Homogenize 10 g of the vegetable sample.

-

Add 10 mL of acetonitrile to a 50 mL centrifuge tube containing the homogenized sample.

-

Shake the mixture for 1 minute.

-

Centrifuge at 3700 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the filtered extract into the UHPLC-Q-Orbitrap-MS system.

Chromatographic and Mass Spectrometric Conditions:

-

Column: (Specify column type, e.g., C18)

-

Mobile Phase: (Specify gradient and composition, e.g., Acetonitrile and water with formic acid)

-

Flow Rate: (Specify flow rate, e.g., 0.4 mL/min)

-

Ionization Mode: (Specify, e.g., Heated Electrospray Ionization (HESI) in positive mode)

-

Mass Analyzer: Q-Orbitrap

-

Scan Mode: Full scan and tandem MS (dd-MS2)

Caption: Workflow for the analysis of this compound in vegetables.

Analysis of this compound in Wheat and Soil

This protocol is based on the methodology described by Yu et al.

Objective: To determine the concentration of this compound in wheat and soil samples.

Instrumentation: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

Sample Preparation:

-

Extract a known weight of the homogenized sample (wheat or soil) with an appropriate solvent (e.g., acetonitrile).

-

Perform a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.

-

Elute the analyte from the SPE cartridge.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for HPLC analysis.

-

Inject the reconstituted sample into the HPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

-

Column: (Specify column type, e.g., C18)

-

Mobile Phase: (Specify gradient and composition)

-

Flow Rate: (Specify flow rate)

-

Ionization Mode: (Specify, e.g., Electrospray Ionization (ESI) in positive mode)

-

Mass Analyzer: Triple quadrupole

-

Scan Mode: Multiple Reaction Monitoring (MRM)

Caption: Workflow for the analysis of this compound in wheat and soil.

Effects on Plant Signaling Pathways

The primary mode of action of this compound is on the fungal pathogen. However, like other xenobiotics, it can potentially influence plant physiology. Research on the specific effects of this compound on plant signaling pathways is limited. Some studies on other triazole fungicides have suggested potential impacts on plant hormone biosynthesis, such as gibberellins and brassinosteroids, due to their structural similarities with sterols. It is also plausible that the application of a fungicide could induce a stress response in the plant, potentially activating defense-related signaling pathways. However, further research is needed to elucidate the specific molecular interactions of this compound with plant signaling components.

Conclusion

This compound is a highly effective systemic fungicide with well-established upward translocation in the plant xylem. Its metabolism in plants leads to the formation of several metabolites, with dissipation kinetics varying by plant species and environmental conditions. The analytical methods for its detection are robust and sensitive. While its primary mode of action is well understood, further research into its quantitative distribution within plant tissues and its potential effects on plant signaling pathways would provide a more complete understanding of its systemic properties. This guide provides a foundational understanding for researchers and professionals working with this important agricultural compound.

Flutriafol's Impact on Ergosterol Biosynthesis in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flutriafol, a potent systemic triazole fungicide, plays a critical role in modern agriculture by effectively managing a broad spectrum of fungal diseases.[1][2][3] Its primary mechanism of action lies in the disruption of ergosterol biosynthesis, an essential process for maintaining the integrity and functionality of fungal cell membranes.[2][4][5] This technical guide provides an in-depth exploration of this compound's impact on this vital pathway, offering quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the underlying biochemical and experimental processes.

Introduction to this compound and Ergosterol

This compound ((RS)-2,4'-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol) is a member of the demethylation inhibitor (DMI) class of fungicides.[4] As a systemic fungicide, it is absorbed by plants and translocated through the xylem, providing both curative and preventative protection against a variety of fungal pathogens.[3][6]

Ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[7][8] It is crucial for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[7][8] The biosynthesis of ergosterol is a complex, multi-step process that serves as a key target for many antifungal agents due to its essential nature in fungi and its absence in plants and animals.[7][8]

Mechanism of Action: Inhibition of CYP51

This compound, like other azole fungicides, specifically targets and inhibits the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[9][10][11] This enzyme, also known as CYP51, is responsible for a critical step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.[12]

The inhibitory action of this compound is mediated by the binding of the nitrogen atom in its triazole ring to the heme iron atom at the active site of CYP51.[9] This binding prevents the enzyme from interacting with its natural substrate, lanosterol, thereby halting the demethylation process.[9] The consequence of this inhibition is twofold: a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors.[9] This disruption of sterol composition leads to increased membrane permeability, impaired cell growth, and ultimately, cell death.[13]

Quantitative Data: Efficacy of this compound

The efficacy of this compound against various fungal pathogens is typically quantified by determining its half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC). The IC50 value represents the concentration of the fungicide that inhibits 50% of fungal growth, while the MIC is the lowest concentration that prevents visible growth.

| Fungal Species | Parameter | Value (mg/L) | Reference |

| Bipolaris sorokiniana | IC50 (in vitro) | 0.22 | [14] |

| Drechslera tritici-repentis | IC50 (in vitro) | 4.80 | [6] |

| Phakopsora pachyrhizi | IC50 (in vivo) | 5.61 | [6] |

| Leptosphaeria maculans | IC50 (radial growth) | Not specified, but effective | [15] |

| Various soil fungi | General Inhibition | Dose-dependent reduction | [13] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and IC50 via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for assessing antifungal susceptibility.[8][16]

Materials:

-

96-well microtiter plates

-

Sterile fungal culture medium (e.g., RPMI-1640)

-

Fungal inoculum, adjusted to a specific concentration (e.g., 1-5 x 10^5 CFU/mL)

-

This compound stock solution of known concentration

-

Sterile diluent (e.g., DMSO)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a serial two-fold dilution of this compound in the culture medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).

-

-

Inoculation:

-

Add 100 µL of the adjusted fungal inoculum to each well (except the negative control), bringing the final volume to 200 µL.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

-

-

Reading the Results:

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.

-

IC50 Determination: Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader. The percentage of growth inhibition is calculated for each concentration relative to the positive control. The IC50 is then determined by plotting the inhibition percentage against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Quantification of Ergosterol Reduction

This protocol describes the extraction and quantification of ergosterol from fungal cells to assess the impact of this compound treatment. The method involves saponification to release sterols, followed by extraction and analysis via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[17][18][19][20]

4.2.1. Sterol Extraction

Materials:

-

Fungal culture treated with this compound and an untreated control

-

25% alcoholic potassium hydroxide solution

-

n-Hexane or chloroform

-

Sterile water

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

Procedure:

-

Cell Harvesting: Harvest fungal cells from liquid culture by centrifugation.

-

Saponification:

-

To the cell pellet, add 1 ml of 25% alcoholic potassium hydroxide.

-

Incubate in a water bath at 85°C for 1 hour to saponify the cellular lipids and release the sterols.

-

-

Extraction:

-

After cooling, add 1 ml of sterile water and 3 ml of n-hexane (or chloroform).

-

Vortex vigorously for 3 minutes to extract the non-saponifiable fraction containing the sterols into the organic phase.

-

Centrifuge to separate the phases.

-

-

Sample Preparation:

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Re-dissolve the dried sterol extract in a known volume of methanol or another suitable solvent for analysis.

-

4.2.2. Ergosterol Quantification by HPLC-UV

Instrumentation and Conditions:

-

HPLC System: With a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[20]

-

Mobile Phase: Isocratic elution with methanol or a mixture of methanol and acetonitrile.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection Wavelength: 282 nm.[20]

-

Injection Volume: 20 µL.[20]

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of pure ergosterol of known concentrations and inject them into the HPLC to generate a standard curve of peak area versus concentration.

-

Sample Analysis: Inject the re-dissolved sterol extracts from the treated and untreated fungal samples.

-

Quantification: Identify the ergosterol peak in the sample chromatograms based on the retention time of the standard. Quantify the amount of ergosterol in each sample by comparing its peak area to the standard curve.

-

Calculate Reduction: Determine the percentage reduction in ergosterol content in the this compound-treated samples compared to the untreated control.

4.2.3. Ergosterol Quantification by GC-MS

For a more detailed and sensitive analysis, GC-MS can be employed. This often requires derivatization of the sterols.[21][22]

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A suitable capillary column for sterol analysis (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to separate the sterols.

-

Ionization Mode: Electron Ionization (EI).

Procedure:

-

Derivatization (Optional but Recommended): The extracted sterols can be derivatized (e.g., silylation) to improve their volatility and chromatographic behavior.

-

Injection: Inject the derivatized or underivatized sample into the GC-MS.

-

Analysis: The ergosterol is identified based on its retention time and its characteristic mass spectrum.

-

Quantification: Quantification is typically performed using an internal standard and by comparing the peak area of the ergosterol to a calibration curve generated from ergosterol standards.

-

Calculate Reduction: As with HPLC, calculate the percentage reduction in ergosterol in the treated samples relative to the control.

Visualizations

Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

Caption: The ergosterol biosynthesis pathway in fungi, highlighting the inhibitory action of this compound on the enzyme lanosterol 14α-demethylase (CYP51).

Experimental Workflow for Quantifying Ergosterol Reduction

Caption: A generalized workflow for the extraction and quantification of ergosterol from fungal cells to assess the impact of this compound treatment.

Conclusion

This compound's targeted inhibition of lanosterol 14α-demethylase (CYP51) makes it a highly effective fungicide against a wide array of plant pathogenic fungi. By disrupting the ergosterol biosynthesis pathway, this compound compromises the structural and functional integrity of the fungal cell membrane, leading to the cessation of growth and eventual cell death. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists working to understand and leverage the antifungal properties of this compound and other DMI fungicides. This knowledge is crucial for the development of new antifungal strategies and for managing the emergence of fungicide resistance.

References

- 1. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pomais.com [pomais.com]

- 6. scispace.com [scispace.com]

- 7. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. epa.gov [epa.gov]

- 11. Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 19. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of ergosterol on mouldy building materials using isotope dilution and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of ergosterol on mouldy building materials using isotope dilution and gas chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

Methodological & Application